2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds such as (1-benzyl-5-methoxy-2-methyl-1h-indol-3-yl)acetic acid have been found to interact withPhospholipase A2, membrane associated , and 2- [1- (4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n- [ (1S)-1- (hydroxymethyl)propyl]acetamide has been found to interact with Prostaglandin G/H synthase 1 . These targets play crucial roles in cellular signaling and inflammation.
Biochemical Pathways
Similar compounds have been found to activateNOX4 and SIRT3 , which are involved in oxidative stress response and mitochondrial function, respectively.
Pharmacokinetics
The compound’s molecular weight (18921 g/mol) and LogP (189) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to inhibit the growth of hepatocellular carcinoma cells , suggesting potential anticancer effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid. For instance, its stability might be affected by temperature as suggested by its melting point of 205°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The indole ring allows for electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: It finds applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
2-methylindole: A simpler indole derivative with distinct chemical properties.
Indole-3-carboxaldehyde: Another indole derivative used in various chemical syntheses.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-9(10(13)11(14)15)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDJJZSHNIIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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